2,2,2,4'-Tetrafluoroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 2,3,4,5-tetrafluorophenyllithium, which is a related compound, involves the lithiation of 1,2,3,4-tetrafluorobenzene with n-butyllithium . This organolithium intermediate can then react with various electrophiles, indicating its utility in synthetic chemistry. Similarly, the synthesis of 4-(2',4'-difluorophenyl) acetophenone via cross-coupling of 2',4'-difluorophenylboronic acid and 4-bromoacetophenone mediated by a Pd(II) complex is described, achieving high yields . This method could potentially be adapted for the synthesis of 2,2,2,4'-tetrafluoroacetophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For example, the structure of 4-(2',4'-difluorophenyl) acetophenone was characterized by various spectroscopic methods, including IR, 1H NMR, and single-crystal X-ray diffractometry . These techniques could similarly be applied to determine the molecular structure of 2,2,2,4'-tetrafluoroacetophenone once synthesized.
Chemical Reactions Analysis
The reactivity of fluorinated organolithium intermediates, such as 2,3,4,5-tetrafluorophenyllithium, with different reagents has been explored, demonstrating the potential to form various products . The reactions with water, carbon dioxide, and other reagents indicate the versatility of these intermediates in chemical synthesis. The cross-coupling reactions to form difluorophenyl acetophenones also highlight the potential for creating complex fluorinated molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct due to the strong electronegativity of fluorine. For instance, 1,2,3,4-tetrafluoropentacene exhibits ambipolar charge transport characteristics, which could be attributed to the fluorine substituents altering its electronic properties . These properties are important for applications in organic electronics. The synthesis and characterization of related fluorinated compounds provide a basis for predicting the properties of 2,2,2,4'-tetrafluoroacetophenone, which would likely exhibit unique physical and chemical behaviors due to its fluorine content.
Scientific Research Applications
Preparation of 4-Nitrogen-Substituted Benzoic Acids
Shinozuka et al. (2006) described an efficient method for preparing 4-nitrogen-substituted benzoic acids using 2,2,2,4'-tetrafluoroacetophenone. This process includes aromatic substitution with amines and a haloform reaction, yielding moderate to excellent yields. This method is notable for its simplicity and suitability for large-scale syntheses (Shinozuka et al., 2006).
Involvement in Heterogeneous Asymmetric Reactions
Varga et al. (2004) investigated the enantioselective heterogeneous hydrogenation of various fluoroketones, including 2,2,2-trifluoroacetophenone, on modified platinum-alumina catalysts. Their study focused on the reaction rate and enantioselectivity under different conditions, highlighting the potential of fluoroketones in asymmetric catalysis (Varga et al., 2004).
Synthesis and Characterization in Organic Chemistry
Barrio et al. (2001) explored the reactions of a hexahydride-osmium complex with various aromatic ketones, including fluorinated ones like 2,2,2,4'-tetrafluoroacetophenone. Their work involved studying C-H and C-F activation in these ketones, contributing to the understanding of organometallic reactions and their potential applications (Barrio et al., 2001).
Research in Green Chemistry
Yadav and Joshi (2002) discussed the acylation of resorcinol with acetic acid, using 2,2,2,4'-tetrafluoroacetophenone as a key intermediate in the synthesis of 2',4'-dihydroxyacetophenone. This research emphasizes the importance of finding non-polluting and reusable catalysts in chemical syntheses, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Organic Solar Cells
Wang, Bai, and Zhan (2015) synthesized a small molecule using a structure including 2,2,2,4'-tetrafluoroacetophenone for application in organic solar cells. This research demonstrates the role of fluorinated compounds in improving the efficiency and performance of organic solar cells (Wang, Bai, & Zhan, 2015).
Development of Fluorescence Switches
Wang et al. (2015) developed a tetra(4-(diethylamino)phenyl)ethene derivative from a compound related to 2,2,2,4'-tetrafluoroacetophenone. This derivative exhibits aggregation-induced emission and can function as a reversible fluorescence switch in acidic and basic solutions, showing potential for chemical sensing and environmental monitoring applications (Wang et al., 2015).
Analytical Chemistry and Spectroscopy
Ingalls et al. (1984) utilized a derivative of 2,2,2,4'-tetrafluoroacetophenone, specifically 4'-bromophenacyl trifluoromethanesulfonate, for derivatizing carboxylic acids prior to high-performance liquid chromatography analysis. This showcases the utility of tetrafluoroacetophenone derivatives in enhancing analytical techniques in chemistry (Ingalls et al., 1984).
Capillary Electrophoresis
Sekar, Kailasa, and Wu (2013) developed a capillary electrophoresis method for separating acetophenone and its monohydroxy isomers, employing a system that could potentially use 2,2,2,4'-tetrafluoroacetophenone in similar separation processes. This study emphasizes the compound's relevance in separation sciences (Sekar, Kailasa, & Wu, 2013).
Safety And Hazards
2,2,2,4’-Tetrafluoroacetophenone is classified as a flammable solid and an eye irritant. It can cause skin irritation and may be harmful if inhaled . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKLMXJAEKXROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060958 | |
Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2,4'-Tetrafluoroacetophenone | |
CAS RN |
655-32-3 | |
Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=655-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,2,4'-Tetrafluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 655-32-3 | |
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Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,2,4'-TETRAFLUOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27QD2KWG8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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